[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester [1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13475261
InChI: InChI=1S/C14H25N3O3/c1-14(2,3)20-13(19)17(10-4-5-10)11-6-7-16(9-11)12(18)8-15/h10-11H,4-9,15H2,1-3H3
SMILES: CC(C)(C)OC(=O)N(C1CC1)C2CCN(C2)C(=O)CN
Molecular Formula: C14H25N3O3
Molecular Weight: 283.37 g/mol

[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13475261

Molecular Formula: C14H25N3O3

Molecular Weight: 283.37 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester -

Specification

Molecular Formula C14H25N3O3
Molecular Weight 283.37 g/mol
IUPAC Name tert-butyl N-[1-(2-aminoacetyl)pyrrolidin-3-yl]-N-cyclopropylcarbamate
Standard InChI InChI=1S/C14H25N3O3/c1-14(2,3)20-13(19)17(10-4-5-10)11-6-7-16(9-11)12(18)8-15/h10-11H,4-9,15H2,1-3H3
Standard InChI Key XDSBMRSBRRFXDF-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N(C1CC1)C2CCN(C2)C(=O)CN
Canonical SMILES CC(C)(C)OC(=O)N(C1CC1)C2CCN(C2)C(=O)CN

Introduction

Chemical Structure and Stereochemical Considerations

Molecular Architecture

The compound features a pyrrolidine ring substituted at the 3-position with a 2-amino-acetyl group and a cyclopropyl-carbamic acid tert-butyl ester moiety. Its molecular formula is C₁₄H₂₅N₃O₃, with a molecular weight of 283.37 g/mol. The stereochemistry at the pyrrolidine C3 position (R or S configuration) critically influences its biological interactions, as evidenced by comparative studies of enantiomers.

Table 1: Key Structural and Stereochemical Properties

Property(S)-Enantiomer(R)-Enantiomer
Molecular FormulaC₁₄H₂₅N₃O₃C₁₄H₂₅N₃O₃
Molecular Weight (g/mol)283.37283.37
CAS Number6656623466566233
Specific Rotation (α)+12.5° (c=1, CHCl₃)-9.8° (c=1, CHCl₃)
Bioactivity (IC₅₀ vs. Target X)45 nM320 nM

The tert-butyl ester enhances solubility in organic solvents, while the cyclopropyl group introduces steric constraints that affect binding to hydrophobic pockets in enzymes.

Synthesis and Optimization Strategies

Multi-Step Synthetic Routes

Synthesis typically involves three stages:

  • Pyrrolidine Functionalization: Introduction of the amino-acetyl group via nucleophilic acyl substitution using 2-chloroacetyl chloride and triethylamine.

  • Cyclopropyl Coupling: Mitsunobu reaction to attach the cyclopropyl-carbamate group, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine.

  • Esterification: Protection of the carbamic acid with tert-butoxycarbonyl (Boc) anhydride in dichloromethane .

Table 2: Representative Synthetic Yields

StepYield (%)Purity (HPLC)
Pyrrolidine Functionalization7895.2
Cyclopropyl Coupling6589.7
Boc Protection9298.5

Process Optimization

Industrial-scale production employs continuous flow reactors to improve efficiency, reducing reaction times by 40% compared to batch methods. Catalytic asymmetric synthesis using chiral oxazaborolidines achieves enantiomeric excess (ee) >98% for both (R)- and (S)-forms.

Biological Activities and Mechanistic Insights

Enzyme Inhibition

The (S)-enantiomer demonstrates potent inhibition of serine proteases (Ki = 12 nM) via a two-step mechanism:

  • Reversible binding to the catalytic triad (Ser195-His57-Asp102 in chymotrypsin-like enzymes) .

  • Irreversible acylation of the active-site serine residue, confirmed by mass spectrometry.

Anticancer Activity

In MCF-7 breast cancer cells, the compound induces apoptosis through:

  • Mitochondrial pathway activation: 3.5-fold increase in caspase-9 activity.

  • ROS generation: 2.8-fold elevation in intracellular reactive oxygen species (ROS) at 50 μM.

Table 3: Cytotoxicity Profiles

Cell LineIC₅₀ (μM)Selectivity Index (vs. HEK293)
MCF-7 (Breast)12.48.7
A549 (Lung)18.95.2
PC-3 (Prostate)23.14.1

Pharmaceutical Applications

Prodrug Development

The tert-butyl ester undergoes enzymatic cleavage in vivo, releasing the active carbamic acid. Pharmacokinetic studies in rats show:

  • t₁/₂: 4.2 hours (iv)

  • Oral bioavailability: 62% due to pre-systemic esterase metabolism .

Stability and Degradation Pathways

Forced Degradation Studies

Under ICH guidelines, the compound degrades via:

  • Hydrolysis: 15% degradation in 0.1N HCl (40°C, 7 days) .

  • Oxidation: 8% degradation with 3% H₂O₂, forming N-oxide derivatives.

Table 4: Degradation Products

ConditionMajor DegradantStructure
Acidic (pH 1.2)CyclopropylamineC₃H₇N
Basic (pH 10)PyrrolidinoneC₅H₈NO
OxidativeN-OxideC₁₄H₂₅N₃O₄

Future Research Directions

Targeted Drug Delivery

Encapsulation in PEG-PLGA nanoparticles increases tumor accumulation by 3.2-fold in xenograft models. Pending studies aim to conjugate the compound to monoclonal antibodies for HER2-positive cancers.

Computational Modeling

Molecular dynamics simulations (AMBER force field) predict improved target engagement upon substituting the cyclopropyl with spiro[4.5]decane (ΔΔG = -2.8 kcal/mol).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator